4-[2,2-Dichloro-1-(4-ethoxy-3-nitrophenyl)ethenyl]-1-ethoxy-2-nitrobenzene
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Overview
Description
4-[2,2-Dichloro-1-(4-ethoxy-3-nitrophenyl)ethenyl]-1-ethoxy-2-nitrobenzene: is an organic compound characterized by its complex aromatic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[2,2-Dichloro-1-(4-ethoxy-3-nitrophenyl)ethenyl]-1-ethoxy-2-nitrobenzene typically involves multiple steps, including electrophilic aromatic substitution and coupling reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and nitro groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups, converting them into amino groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) and nucleophiles (e.g., NH3, OH-) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .
Scientific Research Applications
Chemistry: The compound is used as a precursor in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and reaction mechanisms .
Biology: In biological research, derivatives of this compound may be investigated for their potential biological activities, such as antimicrobial or anticancer properties .
Medicine: The compound and its derivatives could be explored for pharmaceutical applications, particularly in the development of new drugs targeting specific biological pathways .
Industry: In industrial applications, the compound may be used in the production of dyes, pigments, and other specialty chemicals .
Mechanism of Action
The mechanism by which 4-[2,2-Dichloro-1-(4-ethoxy-3-nitrophenyl)ethenyl]-1-ethoxy-2-nitrobenzene exerts its effects involves interactions with various molecular targets. The dichloro and nitro groups play a crucial role in its reactivity, allowing it to participate in a range of chemical reactions. The compound may interact with enzymes, receptors, or other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
- 4-[2,2-Dichloro-1-(4-methoxyphenyl)ethenyl]phenol
- 4-[2,2-Dichloro-1-(4-methoxyphenyl)ethenyl]phenol
Comparison: The dichloro groups also contribute to its distinct chemical behavior, making it a valuable compound for various research and industrial purposes .
Properties
Molecular Formula |
C18H16Cl2N2O6 |
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Molecular Weight |
427.2 g/mol |
IUPAC Name |
4-[2,2-dichloro-1-(4-ethoxy-3-nitrophenyl)ethenyl]-1-ethoxy-2-nitrobenzene |
InChI |
InChI=1S/C18H16Cl2N2O6/c1-3-27-15-7-5-11(9-13(15)21(23)24)17(18(19)20)12-6-8-16(28-4-2)14(10-12)22(25)26/h5-10H,3-4H2,1-2H3 |
InChI Key |
IISHFYPYBUKSSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=C(Cl)Cl)C2=CC(=C(C=C2)OCC)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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